3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
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Overview
Description
3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a complex organic compound that features a brominated benzamide structure with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide typically involves a multi-step processThe reaction conditions often require the use of solvents like toluene and reagents such as aliphatic secondary amines .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce an alkoxy group onto the benzamide ring.
Scientific Research Applications
3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and pathways, making the compound useful in various biological studies .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3,5-dichlorophenyl)benzamide: This compound has a similar benzamide structure but with different substituents, leading to variations in its chemical properties and applications.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another related compound that features the pyrrolidinone group but with a different benzamide substitution pattern.
Uniqueness
What sets 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide apart is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized molecules and in studies involving enzyme inhibition and protein interactions .
Properties
IUPAC Name |
3-bromo-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c16-12-3-1-2-11(10-12)15(21)17-6-8-22-9-7-18-13(19)4-5-14(18)20/h1-3,10H,4-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMBXOMCMLWNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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